(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid involves the glycosylation of glucuronic acid with galactose. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Commonly used methods include:
Chemical Glycosylation: This method involves the activation of the glycosyl donor (glucuronic acid) using a promoter such as trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like triethylamine (Et3N).
Enzymatic Glycosylation: Enzymes such as glycosyltransferases can catalyze the formation of glycosidic bonds between glucuronic acid and galactose under mild conditions, offering a more environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Fusarium species can be cultured in a controlled environment to produce the acidic polysaccharide containing this compound. The polysaccharide is then extracted and hydrolyzed to obtain the disaccharide .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The glucuronic acid moiety can be oxidized to form glucaric acid derivatives.
Reduction: Reduction of the carboxyl group in glucuronic acid can yield glucuronic alcohol.
Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acylation or alkylation reagents like acetic anhydride (Ac2O) or methyl iodide (MeI) are used.
Major Products
Oxidation: Glucaric acid derivatives.
Reduction: Glucuronic alcohol.
Substitution: Acylated or alkylated this compound derivatives.
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable materials and as a stabilizer in food products
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to lectins and glycoproteins, modulating cell signaling and immune responses. The glucuronic acid moiety is known to participate in detoxification processes by conjugating with toxins and facilitating their excretion .
Comparison with Similar Compounds
Similar Compounds
X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside): Used as a substrate for beta-galactosidase in molecular biology.
O-GlcNAc (O-linked N-acetylglucosamine): Involved in protein glycosylation and cellular signaling.
Uniqueness
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid is unique due to its specific glycosidic linkage and the presence of a glucuronic acid moiety, which imparts distinct chemical and biological properties. Unlike X-Gal, which is primarily used as a reporter substrate, this compound has broader applications in chemistry, biology, and medicine .
Properties
CAS No. |
129568-53-2 |
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Molecular Formula |
C12H20O12 |
Molecular Weight |
356.28 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O12/c13-1-3(15)5(16)6(17)4(2-14)23-12-9(20)7(18)8(19)10(24-12)11(21)22/h2-10,12-13,15-20H,1H2,(H,21,22)/t3-,4+,5+,6-,7+,8+,9-,10+,12+/m1/s1 |
InChI Key |
SYZNAVOGLCTGII-OZURMKAVSA-N |
SMILES |
C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)O |
Synonyms |
O-alpha-glucopyranosyluronate-(1-2)-galactose O-GluUr-Gal |
Origin of Product |
United States |
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